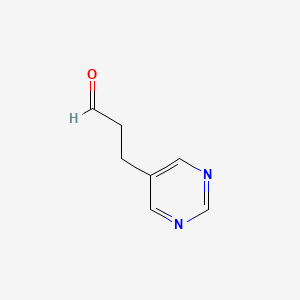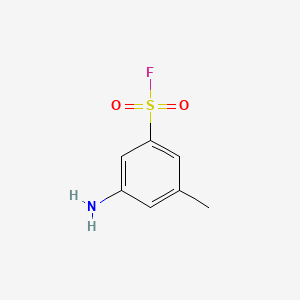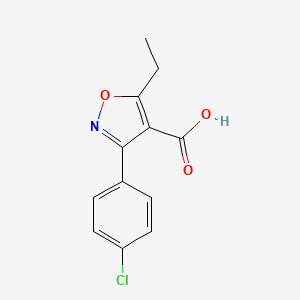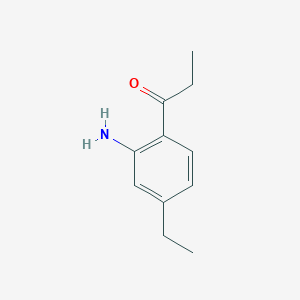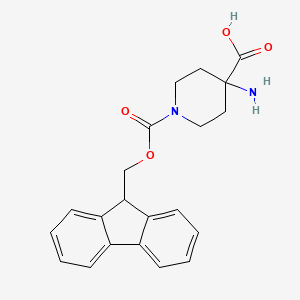![molecular formula C14H15ClN2O2S B13630031 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro-substituted quinazoline ring attached to a propanoic acid moiety via a thioether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate.
Introduction of the Chloro and Isopropyl Groups: The chloro and isopropyl groups are introduced through electrophilic substitution reactions on the quinazoline ring.
Thioether Formation: The thioether linkage is formed by reacting the chloro-substituted quinazoline with a thiol compound under appropriate conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid moiety to the thioether-linked quinazoline.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis can be employed to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline and tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds such as 4(3H)-quinazolinone and 2,3-disubstituted-4(3H)-quinazolinones.
Thioether-Linked Compounds: Compounds with similar thioether linkages, such as thioether-linked indoles.
Uniqueness
3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid is unique due to its specific substitution pattern and the presence of both a chloro and isopropyl group on the quinazoline ring.
Propiedades
Fórmula molecular |
C14H15ClN2O2S |
|---|---|
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
Clave InChI |
DIHJEDYGRHRZPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


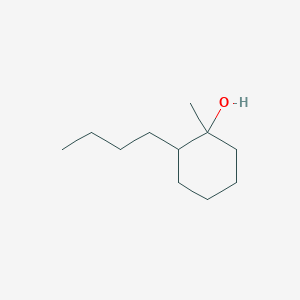


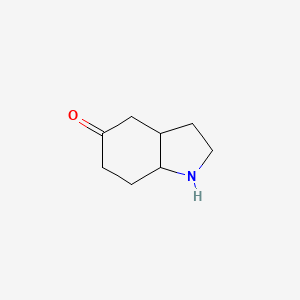

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
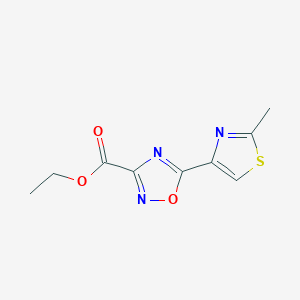
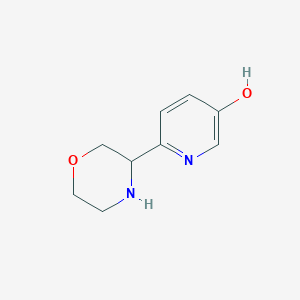
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
